Ochnaflavone

Catalog No.
S631277
CAS No.
50276-96-5
M.F
C30H18O10
M. Wt
538.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ochnaflavone

CAS Number

50276-96-5

Product Name

Ochnaflavone

IUPAC Name

2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one

Molecular Formula

C30H18O10

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C30H18O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-13,31-35H

InChI Key

NNPGECDACGBKDH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O

Synonyms

ochnaflavone

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O

Anti-inflammatory Activity

Inflammation is a natural response to injury or infection, but its chronic state can contribute to various diseases. Ochnaflavone exhibits anti-inflammatory properties by inhibiting phospholipase A2 (PLA2), an enzyme crucial for inflammatory mediator production. Studies have demonstrated its ability to directly bind and irreversibly deactivate PLA2, potentially offering a therapeutic strategy for inflammatory conditions .

Antibacterial Activity

Ochnaflavone possesses antibacterial properties against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Research suggests it disrupts bacterial cell membranes, hindering their growth and survival . Further investigation is needed to explore its potential as a novel antibacterial agent.

Anti-cancer Activity

Studies have explored the potential anti-cancer properties of Ochnaflavone. It has been shown to induce cell death in various cancer cell lines, potentially offering a promising avenue for cancer research. However, further studies are necessary to elucidate the underlying mechanisms and translate these findings into clinical applications .

Other Potential Applications

Ochnaflavone has also been investigated for its potential roles in:

  • Leukotriene antagonism: Leukotrienes are inflammatory mediators, and Ochnaflavone's ability to inhibit their production suggests possible applications in treating asthma and other allergic conditions .
  • Antiatherogenic effects: Ochnaflavone might offer protection against atherosclerosis, the buildup of fatty deposits in arteries, by reducing inflammation and oxidative stress .

Ochnaflavone is a naturally occurring biflavonoid primarily isolated from various species of the Ochna genus, particularly Ochna integerrima and Ochna serrulata. Its chemical formula is C30H18O10, and it consists of two flavone units—apigenin and luteolin—linked through a diaryl ether bond. This compound is notable for its unique structural features, which contribute to its diverse biological activities.

, including:

  • Formation of Diaryl Ether: This step involves the coupling of two flavonoid units through a C-O-C linkage.
  • Cyclization: The reaction typically includes oxidative cyclization of an ether-linked dimeric chalcone, which leads to the formation of the final biflavonoid structure.
  • Rearrangements: Various rearrangements, such as the Baker–Vankataraman rearrangement, may be employed to achieve desired derivatives of ochnaflavone .

Ochnaflavone exhibits a range of biological activities:

  • Anti-inflammatory: It has been shown to inhibit cyclooxygenase-2 and 5-lipoxygenase, enzymes involved in inflammatory processes .
  • Antioxidant: The compound demonstrates significant antioxidant properties, which may contribute to its protective effects against oxidative stress.
  • Anticancer: Research indicates that ochnaflavone possesses anticancer properties, potentially inhibiting cancer cell proliferation .

The total synthesis of ochnaflavone has been achieved through various methods:

  • Microwave-Assisted Synthesis: This modern approach enhances reaction rates and yields by utilizing microwave irradiation.
  • Traditional Organic Synthesis: Earlier methods involved refluxing reactants in organic solvents followed by purification techniques such as silica gel chromatography .

Key steps in these synthesis methods include:

  • Formation of chalcones from appropriate flavonoid precursors.
  • Subsequent oxidative cyclization to yield ochnaflavone.

Ochnaflavone has several applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being explored for potential therapeutic applications.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at promoting health and wellness.
  • Cosmetics: The compound's skin-protective effects may find applications in cosmetic formulations aimed at reducing oxidative damage.

Ochnaflavone is part of a broader class of biflavonoids. Here are some similar compounds along with their unique features:

CompoundStructure/FeaturesUnique Aspects
ApigeninA flavonoid with anti-inflammatory propertiesFound in many fruits and vegetables
LuteolinA flavonoid known for its antioxidant activityExhibits neuroprotective effects
BilobetinA biflavonoid with potential neuroprotective effectsIsolated from Ginkgo biloba
GinkgetinAnother biflavonoid with anti-cancer propertiesDerived from Ginkgo biloba

Ochnaflavone stands out due to its dual inhibitory activity on cyclooxygenase and lipoxygenase pathways, making it particularly effective in managing inflammation compared to other similar compounds.

XLogP3

5.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

538.08999677 g/mol

Monoisotopic Mass

538.08999677 g/mol

Heavy Atom Count

40

UNII

5B97Q9UZ5T

Other CAS

50276-96-5

Wikipedia

Ochnaflavone

Dates

Last modified: 08-15-2023

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